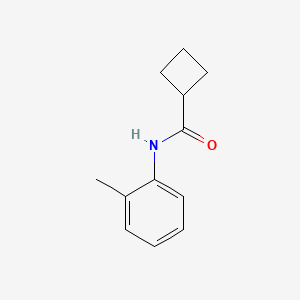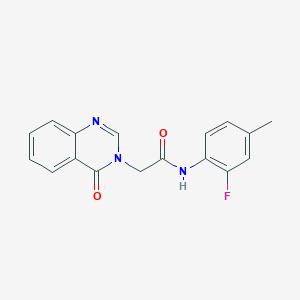![molecular formula C14H12N2OS2 B7628466 1-[2-(1,3-Benzothiazol-2-ylmethyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B7628466.png)
1-[2-(1,3-Benzothiazol-2-ylmethyl)-4-methyl-1,3-thiazol-5-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(1,3-Benzothiazol-2-ylmethyl)-4-methyl-1,3-thiazol-5-yl]ethanone, also known as BMT-047, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of thiazole derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用机制
The exact mechanism of action of 1-[2-(1,3-Benzothiazol-2-ylmethyl)-4-methyl-1,3-thiazol-5-yl]ethanone is not fully understood, but it is believed to exert its biological effects through various molecular pathways. This compound has been shown to inhibit the activity of various pro-inflammatory enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators. This compound has also been shown to activate various antioxidant enzymes, including superoxide dismutase (SOD) and catalase, which can help in reducing oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects that are beneficial for human health. It has been shown to reduce the levels of various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to increase the levels of various antioxidant enzymes, including SOD and catalase, which can help in reducing oxidative stress and preventing cellular damage.
实验室实验的优点和局限性
The advantages of using 1-[2-(1,3-Benzothiazol-2-ylmethyl)-4-methyl-1,3-thiazol-5-yl]ethanone in lab experiments include its relatively low cost, easy availability, and well-established synthesis method. This compound has also been shown to exhibit a range of biological activities that can be useful in studying various disease models. However, the limitations of using this compound in lab experiments include its relatively low potency compared to other synthetic compounds and the lack of extensive studies on its toxicity and pharmacokinetics.
未来方向
There are several future directions that can be explored in the study of 1-[2-(1,3-Benzothiazol-2-ylmethyl)-4-methyl-1,3-thiazol-5-yl]ethanone. One potential area of research is the development of more potent derivatives of this compound that can exhibit enhanced biological activities. Another potential area of research is the investigation of the toxicity and pharmacokinetics of this compound in vivo, which can help in determining its potential therapeutic applications in humans. Additionally, the potential use of this compound as a lead compound for the development of novel drugs for the treatment of various inflammatory and oxidative stress-related diseases can be explored in future studies.
合成方法
The synthesis of 1-[2-(1,3-Benzothiazol-2-ylmethyl)-4-methyl-1,3-thiazol-5-yl]ethanone involves a series of chemical reactions that are carried out using various reagents and solvents. The most commonly used method for synthesizing this compound is the condensation reaction between 2-mercaptobenzothiazole and 4-methyl-2-thiazoline-5-thione in the presence of acetic anhydride and triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound.
科学研究应用
1-[2-(1,3-Benzothiazol-2-ylmethyl)-4-methyl-1,3-thiazol-5-yl]ethanone has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit promising anti-inflammatory and antioxidant properties that can help in the treatment of various inflammatory and oxidative stress-related diseases. This compound has also been studied for its anticancer properties and has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
属性
IUPAC Name |
1-[2-(1,3-benzothiazol-2-ylmethyl)-4-methyl-1,3-thiazol-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c1-8-14(9(2)17)19-12(15-8)7-13-16-10-5-3-4-6-11(10)18-13/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGBFVUCSKHXCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CC2=NC3=CC=CC=C3S2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[(4-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one](/img/structure/B7628396.png)

![4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one](/img/structure/B7628410.png)





![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-methyl-5-methylsulfonylbenzamide](/img/structure/B7628469.png)



